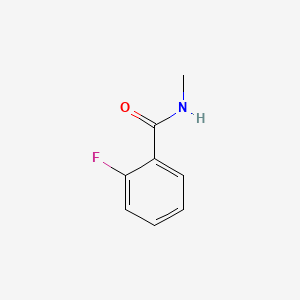
2-fluoro-N-methylbenzamide
Overview
Description
2-Fluoro-N-methylbenzamide: is an organic compound with the molecular formula C8H8FNO . It is a derivative of benzamide where a fluorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-fluoro-N-methylbenzamide typically involves the following steps:
-
Fluorination of Benzamide: N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
-
N-Methylation: The methylation of the amide nitrogen can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 2-Fluoro-N-methylbenzamide can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) .
-
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
-
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives .
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-fluoro-N-methylbenzylamine.
Oxidation: Formation of 2-fluorobenzoic acid or other oxidized products.
Scientific Research Applications
Chemistry:
2-Fluoro-N-methylbenzamide is used as a building block in organic synthesis.
Biology and Medicine:
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The fluorine atom can improve the metabolic stability and bioavailability of drug candidates .
Industry:
The compound is also used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced resistance to chemical and thermal degradation .
Mechanism of Action
The mechanism of action of 2-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound towards its molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
- 2-Fluorobenzamide
- N-Methylbenzamide
- 2-Fluoro-N-ethylbenzamide
Comparison:
2-Fluoro-N-methylbenzamide is unique due to the presence of both a fluorine atom and a methyl group. The fluorine atom enhances the compound’s chemical stability and resistance to metabolic degradation, while the methyl group can influence its solubility and pharmacokinetic properties. Compared to 2-fluorobenzamide, the N-methyl derivative may exhibit different biological activities and physicochemical properties .
Properties
IUPAC Name |
2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFMACWWJYORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811746.png)

![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)
![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)

![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)
![2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2811764.png)

![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)
